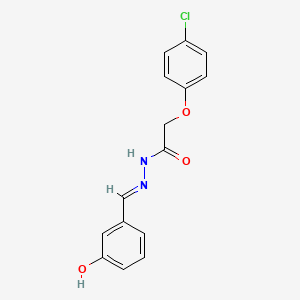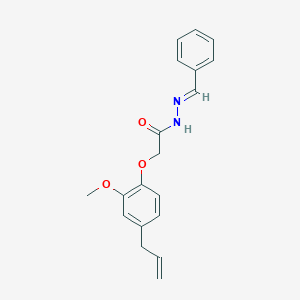![molecular formula C14H19N7 B3868493 N,N,N',N'-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine](/img/structure/B3868493.png)
N,N,N',N'-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine
Overview
Description
N,N,N’,N’-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine is an organic compound with a complex structure that includes pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the condensation of pyridine-4-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with N,N,N’,N’-tetramethylpyrimidine-2,4-diamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific functional groups with nucleophiles.
Scientific Research Applications
N,N,N’,N’-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A simpler diamine with similar basicity but lacking the pyridine and pyrimidine rings.
N,N,N’,N’-Tetramethyl-1,2-diaminoethane: Another diamine with a different structural arrangement.
Uniqueness
N,N,N’,N’-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine is unique due to its combination of pyridine and pyrimidine rings, which confer specific chemical properties and reactivity. This structural complexity allows for diverse applications and interactions with various molecular targets, distinguishing it from simpler diamines.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-20(2)13-9-12(17-14(18-13)21(3)4)19-16-10-11-5-7-15-8-6-11/h5-10H,1-4H3,(H,17,18,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWAJWKSRMMBP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide](/img/structure/B3868412.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B3868417.png)
![3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]PROPYL BENZOATE](/img/structure/B3868421.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B3868423.png)
![[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate](/img/structure/B3868430.png)

![1,5-diphenyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B3868458.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3868469.png)
![N-(3-bromophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B3868475.png)
![2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B3868486.png)

![4-({[4-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3868496.png)
![4-[(E)-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3868498.png)
